molecular formula C21H23N3O B5396056 1-[3-(4-Phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]propan-2-ol

1-[3-(4-Phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]propan-2-ol

Cat. No.: B5396056
M. Wt: 333.4 g/mol
InChI Key: NXQNDOQDAVRJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-Phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]propan-2-ol is a complex organic compound belonging to the class of pyrazolo[4,3-c]pyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, and a phenyl group attached to the pyrazole ring. The presence of these structural elements imparts significant biological and chemical properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-[3-(4-Phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]propan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This is achieved through the reaction of hydrazine with an appropriate diketone or aldehyde.

    Cyclization to form the pyrazolo[4,3-c]pyridine core: This step often involves electrophilic cyclization mediated by iodine or other electrophilic agents.

    Introduction of the phenyl group: This is typically done via Suzuki cross-coupling reactions using boronic acids.

    Final functionalization: The hydroxyl group is introduced through alkylation reactions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-[3-(4-Phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyrazole ring to form dihydropyrazole derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents like halogens or nitro groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents.

Scientific Research Applications

1-[3-(4-Phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antiproliferative activity against various cancer cell lines, making it a potential candidate for anticancer drug development.

    Medicine: Its derivatives are being investigated for their potential use as therapeutic agents in treating diseases such as cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-Phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]propan-2-ol involves its interaction with various molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the expression of proliferating cell nuclear antigen (PCNA). The compound also interacts with poly (ADP-ribose) polymerase 1 (PARP-1), leading to DNA damage and cell death.

Comparison with Similar Compounds

Similar compounds to 1-[3-(4-Phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]propan-2-ol include other pyrazolo[4,3-c]pyridine derivatives, such as:

    4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol: Known for its antiproliferative effects and induction of cell death.

    7-(4-Methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine: Used as a pH indicator due to its fluorescence properties.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for further research and development.

: Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines : Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors

Properties

IUPAC Name

1-[3-(4-phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-15(25)13-24-12-11-20-19(14-24)21(23-22-20)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-10,15,25H,11-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQNDOQDAVRJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC2=C(C1)C(=NN2)C3=CC=C(C=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.